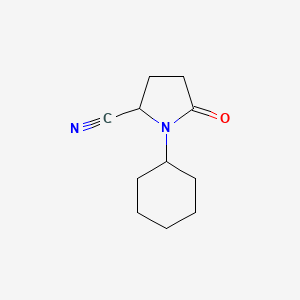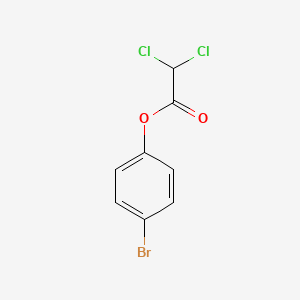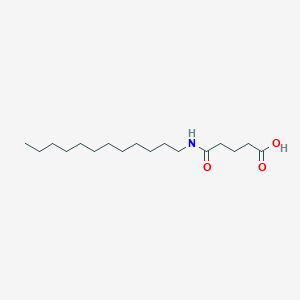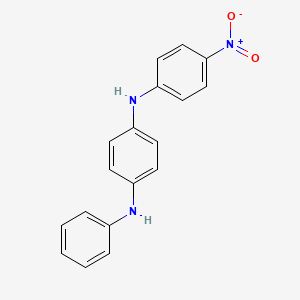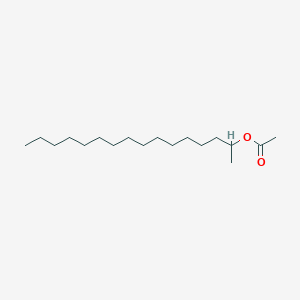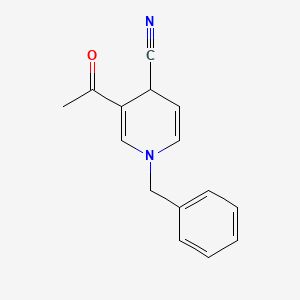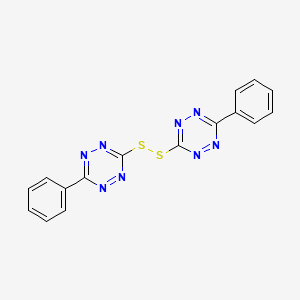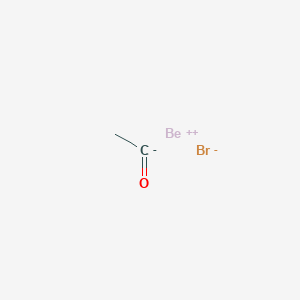![molecular formula C24H40O2 B14668628 1-[3-(Hexadecyloxy)phenyl]ethan-1-one CAS No. 37065-58-0](/img/structure/B14668628.png)
1-[3-(Hexadecyloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Hexadecyloxy)phenyl]ethan-1-one is an organic compound with a unique structure that combines a phenyl ring substituted with a hexadecyloxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hexadecyloxy)phenyl]ethan-1-one typically involves the alkylation of 3-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hexadecyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Hexadecyloxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Hexadecyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hexadecyloxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The phenyl ring and ethanone moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyacetophenone: A precursor in the synthesis of 1-[3-(Hexadecyloxy)phenyl]ethan-1-one.
Hexadecyl Bromide: Used in the alkylation reaction to introduce the hexadecyloxy group.
Acetophenone Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Properties
CAS No. |
37065-58-0 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1-(3-hexadecoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24-19-17-18-23(21-24)22(2)25/h17-19,21H,3-16,20H2,1-2H3 |
InChI Key |
RJYGQYHAJINOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


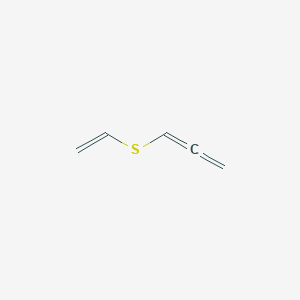
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
